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Compound of Interest

Compound Name:
3-Chloro-4-hydroxy-5-

nitrobenzaldehyde

CAS No.: 98555-61-4

Cat. No.: B3333429

Get Quote

The Chemical and Pharmacological Profile of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde: A

Technical Guide for Advanced Drug Development

Executive Summary & Structural Rationale
In the landscape of rational drug design, highly functionalized benzaldehydes serve as critical

pharmacophoric scaffolds. 3-Chloro-4-hydroxy-5-nitrobenzaldehyde (CAS: 98555-61-4) is a

tetrasubstituted aromatic building block that has garnered significant attention in medicinal

chemistry. The precise arrangement of an electronegative chlorine atom and a strongly

electron-withdrawing nitro group flanking a phenolic hydroxyl creates a highly polarized,

electron-deficient aromatic system.

This specific electronic topology makes the compound an exceptionally reactive electrophile in

multi-component cyclization reactions, serving as a foundational intermediate in the synthesis

of S-nitrosoglutathione reductase (GSNOR) inhibitors[1] and programmed cell death protein 1

(PD-1/PD-L1) immunomodulators[2].
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Physicochemical Profiling and Reactivity Dynamics
To effectively utilize this compound in synthetic workflows, researchers must understand how

its functional groups interact synergistically. The table below summarizes its core properties

and the structural impact of its substituents.

Table 1: Physicochemical and Structural Properties of 3-Chloro-4-hydroxy-5-
nitrobenzaldehyde
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Property Value / Detail
Structural & Synthetic
Impact

CAS Number 98555-61-4

Standardized identifier for

procurement and regulatory

tracking.

Molecular Formula C7H4ClNO4

Provides a low molecular

weight (201.56 g/mol ) ideal for

maintaining favorable Ligand

Efficiency (LE) in downstream

APIs.

Electronic Effects

Strong

(Inductive) and

(Mesomeric)

The

and

groups withdraw electron

density from the ring,

drastically increasing the

electrophilicity of the

carbon.

Phenolic Acidity
Highly Acidic (Lowered

)

The flanking electron-

withdrawing groups stabilize

the phenoxide anion, making

the hydroxyl group a potent

hydrogen bond donor in

biological targets.

Oxidation Potential High Susceptibility

The aldehyde is prone to auto-

oxidation into 3-chloro-4-

hydroxy-5-nitrobenzoic acid,

necessitating strict inert-gas

storage.

Mechanistic Applications in Therapeutics
GSNOR Inhibition and Nitric Oxide (NO) Modulation
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Nitric oxide (NO) is a transient, highly reactive gaseous signaling molecule with a half-life of 3-5

seconds in vivo, governing critical events like vasodilation and host defense[1]. To stabilize NO,

biological systems convert it into S-nitrosothiols (SNOs), primarily S-nitrosoglutathione (GSNO)

[1]. The enzyme GSNOR catabolizes GSNO, thereby reducing NO bioavailability[1].

Derivatives synthesized from 3-chloro-4-hydroxy-5-nitrobenzaldehyde act as potent GSNOR

inhibitors[1]. By competitively binding to GSNOR, these compounds prevent the degradation of

GSNO, thereby restoring systemic NO signaling—a therapeutic strategy for asthma,

cardiovascular diseases, and inflammatory disorders[1].
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Fig 1. Mechanism of GSNOR inhibition preserving NO bioavailability.

PD-1/PD-L1 Immunomodulation
Beyond cardiovascular and respiratory applications, this aldehyde is utilized in oncology. It

serves as a precursor for substituted phenylpropenylpyridine derivatives, which act as
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immunomodulators targeting the PD-1/PD-L1 checkpoint pathway[2]. The unique substitution

pattern of the benzaldehyde ring ensures precise steric and electronic complementarity within

the PD-L1 binding pocket[2].

Experimental Workflows: Synthesis & Self-
Validating Protocols
Synthesis of Dihydropyrimidin-2(1H)-one Derivatives
The synthesis of GSNOR inhibitors relies on a multi-component Biginelli-type condensation.

The high electrophilicity of 3-chloro-4-hydroxy-5-nitrobenzaldehyde accelerates the initial

formation of the acyliminium intermediate[1].

Step-by-Step Methodology:

Reagent Assembly: Combine 150 mg (0.74 mmol) of 3-chloro-4-hydroxy-5-
nitrobenzaldehyde, 146.0 mg (0.74 mmol) of 1,2-diphenylethanone, and 133.9 mg (2.23

mmol) of urea in a reaction vessel[1].

Catalysis: Add 3 mL of absolute ethanol as the solvent, followed by the dropwise addition of

0.5 mL concentrated hydrochloric acid to activate the carbonyl carbon[1].

Thermodynamic Drive: Reflux the mixture at 78°C for 45 hours[1]. Causality Note: The

prolonged reflux is required because while the electron-withdrawing groups activate the

aldehyde, they also stabilize the resulting iminium intermediate, requiring sustained thermal

energy to drive the final cyclization step.

Isolation: Cool the mixture to room temperature and evaporate the solvent under reduced

pressure[1].

Purification: Purify the crude residue via preparative High-Performance Liquid

Chromatography (HPLC) to yield the target compound (Yield: ~41.4%)[1].
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Fig 2. Multi-component Biginelli-type condensation workflow.

Self-Validating Analytical Protocol for Quality Control
To ensure trustworthiness and reproducibility, the protocol must be self-validating. Aldehydes

are notoriously susceptible to oxidation, which can derail the Biginelli condensation.

Pre-Reaction Validation (TLC/NMR): Before initiating the reaction, analyze the 3-chloro-4-
hydroxy-5-nitrobenzaldehyde via

-NMR. The presence of a sharp singlet at ~9.8–10.2 ppm confirms the intact aldehyde. If a
broad peak appears at ~12.0–13.0 ppm, the batch has oxidized to the carboxylic acid and
must be recrystallized.

In-Process Validation (LC-MS): At

and

, sample 10 µL of the reaction mixture, quench in
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, and analyze via LC-MS. The reaction validates its own progression when the peak
corresponding to the starting aldehyde (

~200

) diminishes in direct proportion to the emergence of the target dihydropyrimidin-2(1H)-one
mass.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. US8741915B2 - Dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione
reductase inhibitors - Google Patents [patents.google.com]

2. WO2020228649A1 -
å��ä»£ç��è�¯å�ºä¸�ç�¯å�ºå�¡å�¶ç±»è¡�ç��ç�©ï¼�å�
¶å�¶æ³�ä¸�å�»è�¯ä¸�ç��ç�¨é�� - Google Patents [patents.google.com]

To cite this document: BenchChem. [3-Chloro-4-hydroxy-5-nitrobenzaldehyde chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3333429/docs#3-chloro-4-hydroxy-5-
nitrobenzaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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